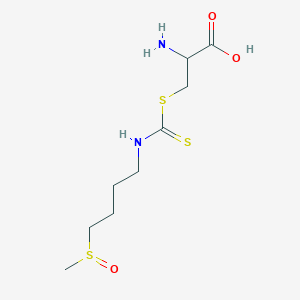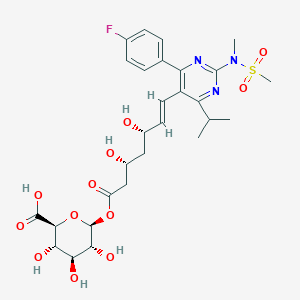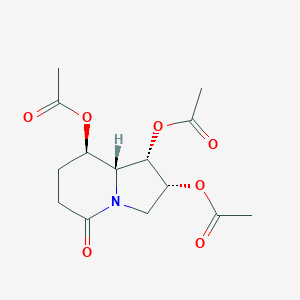
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine is a complex organic compound belonging to the indolizidine alkaloid family. This compound is known for its unique structural features and significant biological activities. It is often used in research due to its potential therapeutic properties and its role as an enzyme inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by acetylation to introduce the acetoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Applications De Recherche Scientifique
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: It serves as a tool to investigate enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties, particularly against alpha-mannosidase.
Industry: It is used in the development of new materials and as a precursor for other bioactive compounds.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of alpha-mannosidase, an enzyme involved in glycoprotein processing. By inhibiting this enzyme, (1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine disrupts the normal processing of glycoproteins, leading to various biological effects. This inhibition can affect cellular processes such as cell signaling, growth, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Swainsonine: Another indolizidine alkaloid with similar enzyme inhibitory properties.
Tridolgosir: A compound with a similar structure and mechanism of action.
Uniqueness
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine is unique due to its specific acetoxy group arrangement, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
[(1S,2R,8R,8aR)-1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h10-11,13-14H,4-6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMPEFGJLZARI-HBJVGIJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)N2C1C(C(C2)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC(=O)N2[C@H]1[C@@H]([C@@H](C2)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
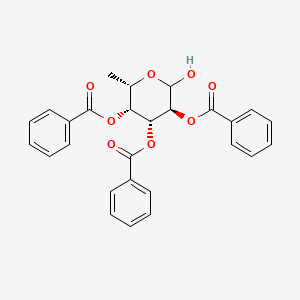
![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)
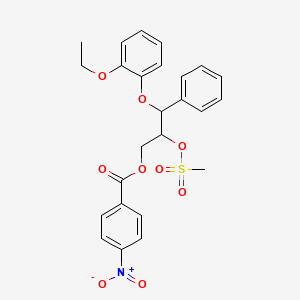
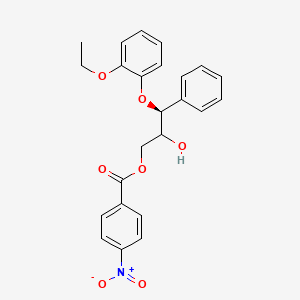
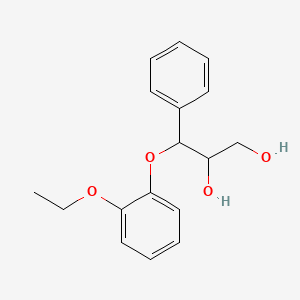

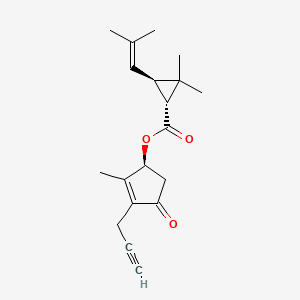
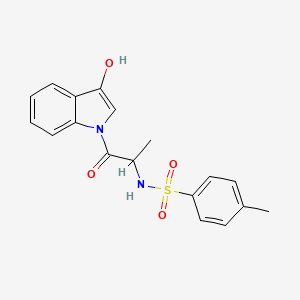
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
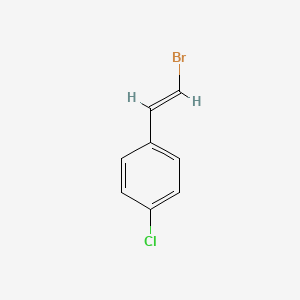
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
